PDK1 Inhibitory Activity: Class-Level Potency Range Established for 2-Oxo-1,2-dihydropyridine-3-carboxamide Analogs
Although no direct PDK1 inhibition data are available for CAS 899754-03-1 itself, the US10351548B2 patent demonstrates that structurally related 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives bearing halogenated benzyl and phenyl substituents achieve IC₅₀ values in the 51 nM to 900 nM range against PDK1 in enzymatic assays [1]. Analogs containing a 4-chlorobenzyl motif consistently exhibit sub-micromolar potency, whereas de-halogenation or substitution with bulkier groups frequently reduces activity below the screening threshold [1]. This class-level trend predicts that CAS 899754-03-1, which retains both the 4-chlorobenzyl and 4-chlorophenyl groups, is likely to reside within the active potency window and can be rationally prioritized over non-halogenated or meta-substituted analogs for PDK1-targeted screening campaigns.
| Evidence Dimension | PDK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; predicted sub-micromolar based on class SAR |
| Comparator Or Baseline | Class exemplars in US10351548B2: IC₅₀ range 51–900 nM (e.g., BDBM117028: 51 nM; BDBM103928: 900 nM, both fluorometric/TR-FRET assays) |
| Quantified Difference | Cannot be calculated without direct measurement; class landscape indicates >10-fold penalty for de-halogenation |
| Conditions | PDK1 enzymatic assay (fluorometric or TR-FRET LanthaScreen); recombinant His6-PDK1 |
Why This Matters
This provides a rationale for selecting CAS 899754-03-1 over the unsubstituted benzyl analog (CAS 338755-08-1) for PDK1-focused screening, because SAR precedent indicates that the 4-chloro substituent on the benzyl ring is a key potency determinant.
- [1] US10351548B2 – 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. International Society for Drug Development S.R.L., 2016. View Source
